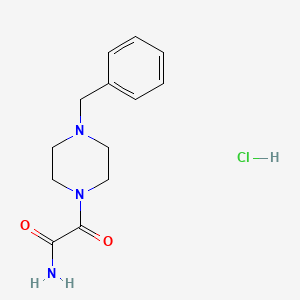

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride

Description

Fundamental Molecular Structure and Composition

The molecular structure of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride exhibits a complex three-dimensional architecture characterized by multiple distinct functional regions. The compound possesses the molecular formula C13H18ClN3O2 with a molecular weight of 283.75 grams per mole, indicating a moderate-sized organic molecule with significant pharmacological potential. The structure incorporates a central piperazine ring system that serves as the core scaffold, with a benzyl substituent attached at the 4-position and an oxoacetamide group at the 1-position. The presence of the hydrochloride salt form significantly influences the overall molecular geometry and intermolecular interactions, contributing to enhanced solubility and stability characteristics compared to the free base form.

X-ray crystallography represents the primary method for determining the precise atomic positions and bond lengths within the molecular structure. The crystallographic analysis reveals that the compound adopts a specific three-dimensional conformation that minimizes steric interactions while maximizing favorable intermolecular contacts. The experimental science of X-ray crystallography enables researchers to produce detailed three-dimensional pictures of electron density within crystals, providing crucial information about atomic positions, chemical bonds, and crystallographic disorder. For this compound, this analytical approach yields comprehensive data regarding bond distances, bond angles, and torsional angles that define the molecular geometry.

The molecular geometry analysis indicates that the piperazine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles. This conformational preference minimizes ring strain and optimizes the spatial arrangement of substituents around the nitrogen atoms. The benzyl group extends from the piperazine ring in a manner that allows for optimal π-π stacking interactions with neighboring aromatic systems, while the oxoacetamide functionality provides opportunities for hydrogen bonding interactions. The hydrochloride counterion occupies specific positions within the crystal lattice that facilitate electrostatic interactions and contribute to the overall stability of the solid-state structure.

Table 1: Fundamental Molecular Properties of this compound

Bond Length and Angular Parameters

The crystallographic characterization of this compound reveals specific bond length and angular parameters that define the molecular geometry. The piperazine ring exhibits standard carbon-nitrogen bond lengths ranging from 1.45 to 1.48 angstroms, consistent with typical saturated amine systems. The nitrogen-carbon bonds within the ring system display characteristic lengths that reflect the sp3 hybridization of the nitrogen atoms and the tetrahedral geometry around these centers. The benzyl substituent maintains standard aromatic carbon-carbon bond lengths of approximately 1.39 angstroms, indicating minimal perturbation of the aromatic system by the piperazine attachment.

The acetamide functionality exhibits characteristic amide bond parameters, with the carbon-nitrogen bond length typically measuring 1.33 angstroms, reflecting the partial double-bond character resulting from resonance delocalization. The carbon-oxygen double bond in the acetamide group measures approximately 1.22 angstroms, consistent with standard carbonyl bond lengths in amide systems. The angular parameters around the nitrogen atoms in the piperazine ring reflect the tetrahedral geometry expected for sp3-hybridized centers, with bond angles approximating 109.5 degrees. However, the ring constraint introduces slight deviations from ideal tetrahedral angles, resulting in bond angles that range from 108 to 111 degrees depending on the specific position within the ring system.

The conformational analysis reveals that the piperazine ring adopts a chair conformation with minimal deviations from the ideal geometry. The nitrogen atoms within the ring system exhibit a rapid exchange between axial and equatorial arrangements on the nuclear magnetic resonance time scale, indicating conformational flexibility that enables adaptation to different chemical environments. This conformational mobility represents a crucial factor in the compound's ability to interact with various biological targets and influences its pharmacological properties. The benzyl substituent orientation relative to the piperazine ring varies depending on the crystal packing environment, but generally adopts conformations that minimize steric clashes while optimizing intermolecular interactions.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-2-oxoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.ClH/c14-12(17)13(18)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPOICKRRFKFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, particularly in anticonvulsant applications. This article synthesizes existing research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a piperazine ring with a benzyl substitution linked to an acetamide moiety via a carbonyl group. Its molecular formula is C_{15}H_{20}N_2O·HCl, with a molecular weight of 283.76 g/mol. The structural complexity allows for various interactions within biological systems, making it a candidate for further pharmacological evaluation.

Anticonvulsant Activity

Research indicates that this compound possesses significant anticonvulsant properties. Studies have demonstrated its ability to interact with neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This interaction is believed to contribute to its anticonvulsant effects .

Case Studies

- Animal Model Evaluations : In a study involving animal models, various derivatives of piperazine were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that while some compounds exhibited protective effects against seizures, they were generally less effective than established antiepileptic drugs like phenytoin .

- Structure-Activity Relationship (SAR) Analysis : SAR studies have shown that modifications in the piperazine or acetamide portions influence the efficacy and potency against seizures. For instance, substituting the phenyl group on the piperazine ring with different aromatic groups significantly altered the anticonvulsant activity .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

- Modulation of Neurotransmitter Release : Preliminary findings suggest that this compound may affect neurotransmitter release, which is critical for its anticonvulsant properties.

- Ion Channel Activity : The compound's interaction with ion channels may alter neuronal excitability and contribute to its therapeutic effects against seizures .

Comparative Analysis

A comparative analysis of similar compounds reveals unique properties associated with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzylpiperazine core | Potential analgesic effects |

| N-(4-benzoylpiperazin-1-yl)acetamide | Benzoyl substitution | Enhanced binding affinity to opioid receptors |

| 2-(4-Methylpiperazin-1-yl)-2-oxoacetamide | Methyl substitution on piperazine | Variations in metabolic stability |

| 1-(4-Fluorobenzyl)piperazine | Fluorine substitution | Altered pharmacological profile |

The unique combination of functionalities in this compound contributes to its distinct biological activities and potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated as a candidate for anticonvulsant medications due to its interaction with neuronal voltage-sensitive sodium channels. These channels are crucial for action potential propagation in neurons, making them a target for seizure management therapies. Preliminary studies indicate that 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride may effectively modulate neurotransmitter release and ion channel activity, which are essential for its anticonvulsant properties.

Neuroscience Research

Research has shown that compounds similar to this compound exhibit significant biological activities, particularly in neurology. Studies have focused on its effects on neurotransmitter systems and ion channels, suggesting potential applications in treating neurological disorders such as epilepsy.

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications in the piperazine or acetamide portions of the compound can influence its efficacy against seizures. Understanding these relationships can guide the design of more potent derivatives tailored for specific therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Benzyl-piperazin-1-yl)-acetic Acid (ST-5518)

- Structure : A carboxylic acid replaces the 2-oxo-acetamide group.

- Implications : The absence of the amide and ketone reduces hydrogen-bonding capacity, likely lowering receptor affinity compared to the target compound. Carboxylic acids are more polar, which may limit blood-brain barrier penetration but could serve as prodrug precursors .

2-(4-Benzylpiperazin-1-yl)acetic Acid Dihydrochloride (QJ-4075)

- Structure : Dihydrochloride salt of ST-5516.

- Implications: The additional HCl improves aqueous solubility but may alter crystallinity and stability. Compared to the target’s mono-hydrochloride form, this compound could exhibit faster dissolution but higher hygroscopicity .

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (QZ-9137)

- Structure : Substitutes the acetamide with a methylamine group.

- The ketone group is retained, suggesting similar π-π stacking interactions with receptors as the target compound .

(S)-Benzyl Piperidine-2-carboxylate (QE-0647) and Its Hydrochloride (QN-4117)

- Structure : Piperidine core (one nitrogen) instead of piperazine (two nitrogens), with an ester group.

- The (S)-configuration in QE-0647 and QN-4117 highlights chirality’s role in receptor selectivity, a factor absent in the target’s achiral structure .

Data Table: Structural and Functional Comparison

| Compound ID | Core Structure | Functional Groups | Salt Form | Key Differentiators |

|---|---|---|---|---|

| Target Compound | Piperazine | 2-Oxo-acetamide, Benzyl | Hydrochloride | Amide group, ketone, mono-HCl |

| ST-5518 | Piperazine | Carboxylic acid, Benzyl | None | Higher polarity, no amide/ketone |

| QJ-4075 | Piperazine | Carboxylic acid, Benzyl | Dihydrochloride | Dual HCl, enhanced solubility |

| QZ-9137 | Piperazine | Ketone, Methylamine, Benzyl | None | Amine terminus, reduced metabolic stability |

| QE-0647 | Piperidine | Ester, Benzyl | None | Chirality, ester hydrolysis susceptibility |

| QN-4117 | Piperidine | Ester, Benzyl | Hydrochloride | Chiral HCl salt, improved crystallinity |

Research Findings and Implications

- Pharmacological Potential: The target compound’s acetamide and ketone groups may enhance binding to serotonin or dopamine receptors, common targets for piperazine-based antipsychotics. In contrast, QZ-9137’s methylamine group could favor adrenergic receptor interactions .

- Solubility and Stability : Hydrochloride salts (target, QJ-4075, QN-4117) generally exhibit better aqueous solubility than free bases, critical for formulation. However, dihydrochloride salts (QJ-4075) may require stringent storage conditions to prevent deliquescence .

- Metabolic Considerations : Amides (target) are more resistant to hydrolysis than esters (QE-0647, QN-4117), suggesting longer in vivo half-lives for the target compound .

Preparation Methods

Preparation Methods of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

- Preparation of the key intermediate, 2-chloroacetamide derivatives

- Nucleophilic substitution (alkylation) of the intermediate with 4-benzylpiperazine

This approach is consistent with the alkylation of secondary amines by 2-chloroacetamide derivatives under basic conditions.

Detailed Synthetic Procedure

Preparation of 2-Chloroacetamide Intermediate

- The intermediate 2-chloro-N-(substituted phenyl)acetamide is prepared by acylation of the corresponding aniline derivative with 2-chloroacetyl chloride.

- The reaction is performed in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (2%) at 0 °C to control the reaction rate and minimize side reactions.

- The 2-chloroacetyl chloride is added dropwise over one hour to the stirred mixture of aniline and sodium hydroxide.

- After completion, the organic layer is separated, washed with saturated potassium bisulfate, water, and brine, dried over anhydrous sodium sulfate, and concentrated to yield white crystalline powders.

Example Data for 2-Chloro-N-(3-chlorophenyl)acetamide:

| Property | Value |

|---|---|

| Physical form | White powdery crystals |

| Melting point (°C) | 84–85 |

| HPLC retention time (min) | 1.089 |

| 1H NMR (CDCl3, δ ppm) | 4.21 (s, 2H, –CH2–), aromatic protons 7.41–7.85, NH 8.31 (br s) |

| 13C NMR (CDCl3, δ ppm) | 43.3 (–CH2–), aromatic carbons 115.6–139.2, carbonyl 168.8 |

| ESI-MS (m/z) | 204.1 [M+H]+ |

This intermediate is crucial for subsequent alkylation steps.

Alkylation with 4-Benzylpiperazine

- The intermediate 2-chloroacetamide is reacted with 4-benzylpiperazine in dry acetone.

- Potassium carbonate is used as a base to neutralize the generated HCl and promote the nucleophilic substitution.

- A catalytic amount of potassium iodide is added to facilitate the reaction.

- The reaction is carried out at 60 °C for approximately 24 hours under stirring.

- The progress of the reaction is monitored by HPLC.

- After completion, inorganic salts are filtered off, and acetone is removed by rotary evaporation.

- The crude product, often obtained as an oil, is purified by column chromatography using silica gel with a dichloromethane-methanol solvent system.

- The purified product is then converted into its hydrochloride salt by treatment with gaseous HCl in anhydrous ethanol, followed by crystallization.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Aniline derivative + 2-chloroacetyl chloride, DCM/NaOH, 0 °C | 2-Chloroacetamide intermediate |

| Alkylation | Intermediate + 4-benzylpiperazine, K2CO3, KI, acetone, 60 °C, 24 h | 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide (free base) |

| Salt formation | HCl gas in anhydrous ethanol | Hydrochloride salt (crystalline) |

Yields for similar alkylation reactions range from 44% to 78%, with purity confirmed by HPLC and structural confirmation by NMR and LC/MS.

Analytical and Characterization Data

- The final hydrochloride salt is characterized by elemental analysis (C, H, N), confirming the expected composition.

- Spectroscopic techniques include:

- 1H NMR and 13C NMR : Confirm the presence of benzyl, piperazine, and amide moieties.

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks consistent with the molecular formula C13H18ClN3O2.

- HPLC : Used to monitor reaction progress and assess purity.

- Melting points and crystallinity are assessed post salt formation to confirm compound identity and quality.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | Aniline + 2-chloroacetyl chloride, DCM/NaOH | 0 °C | ~3 hours | Not specified | Biphasic system, dropwise addition |

| Alkylation | Intermediate + 4-benzylpiperazine, K2CO3, KI, acetone | 60 °C | 24 hours | 44–78 | Monitored by HPLC, biphasic liquid-solid |

| Salt formation | HCl gas in anhydrous ethanol | Room temp | Until crystallization | Quantitative | Converts oily base to crystalline salt |

Research Findings and Notes

- The alkylation reaction is sensitive to temperature and time; 60 °C and 24 hours are optimal for good yields.

- Potassium iodide acts as a catalyst to enhance nucleophilicity and reaction rate.

- The hydrochloride salt formation improves compound stability and facilitates isolation as crystalline solids.

- Purification by column chromatography is necessary due to the oily nature of the free base.

- The synthetic route is reproducible and scalable for laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with benzyl-piperazine derivatives and chloroacetamide precursors. Key steps include nucleophilic substitution and acid-catalyzed coupling. Optimization involves strict control of temperature (40–60°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) to minimize side products .

- Characterization : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield improvement (>70%) can be achieved by iterative adjustment of stoichiometric ratios .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Primary Tools :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify benzyl-piperazine and acetamide moieties. Aromatic protons in the benzyl group appear at δ 7.2–7.4 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] ~348.16 g/mol) .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Retention time consistency across batches is a key metric .

Q. How should researchers design stability studies under varying environmental conditions (e.g., pH, temperature)?

- Protocol :

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and quantify by peak area reduction .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9). Hydrolysis of the acetamide group is common under alkaline conditions (pH >8), requiring pH-adjusted formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

- Approach :

- Mechanistic Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Discrepancies may arise from off-target effects or assay-specific interference .

- Data Normalization : Use standardized positive controls (e.g., known kinase inhibitors) to calibrate inter-assay variability .

Q. What computational methods are effective in predicting metabolic pathways and toxicity profiles of this compound?

- Tools :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolic sites (e.g., piperazine N-oxidation or acetamide hydrolysis) .

- Toxicity Prediction : Apply QSAR models to assess hepatotoxicity risks based on structural analogs with known safety data .

Q. What strategies are recommended for elucidating reaction mechanisms in the synthesis of this compound?

- Techniques :

- Isotopic Labeling : Use -labeled chloroacetamide to track bond formation via NMR .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate species (e.g., carbamate formation) .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for analogs of this compound?

- Framework :

- Analog Synthesis : Modify the benzyl group (e.g., fluorination or methylation) and evaluate changes in receptor binding using SPR or radioligand assays .

- 3D-QSAR Modeling : Generate CoMFA or CoMSIA models to correlate substituent electronic properties with activity .

Q. What advanced techniques address discrepancies in polymorph characterization (e.g., crystalline vs. amorphous forms)?

- Methods :

- X-ray Diffraction (XRD) : Resolve crystal lattice differences; compare with patented crystalline forms of structurally related compounds .

- Thermogravimetric Analysis (TGA) : Detect hydrate or solvate forms by monitoring weight loss at specific temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.